molecular formula C11H9NO2S B1444599 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid CAS No. 869973-63-7

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Cat. No. B1444599
M. Wt: 219.26 g/mol
InChI Key: QUWHGOUREPPWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid, also known as BTCCA, is a cyclopropanecarboxylic acid belonging to the benzo[D]thiazole family of compounds. It is a white crystalline solid that is soluble in most organic solvents. BTCCA has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Anti-tubercular Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown inhibitory effects against M. tuberculosis .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-inflammatory Properties

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
  • Results: The compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Alzheimer’s Disease Treatment

  • Scientific Field: Neurology and Medicinal Chemistry
  • Application Summary: Benzothiazole derivatives have been synthesized and investigated for their enzyme inhibitory effects against Alzheimer’s disease . These compounds have shown significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes .
  • Methods of Application: In this work, 14 new benzothiazoles were designed and synthesized . The AChE, butyrylcholinesterase (BChE), MAO-A and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .
  • Results: Compounds displayed significant activity against AChE and MAO-B enzymes. Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .

Antimicrobial Activity

  • Scientific Field: Microbiology and Medicinal Chemistry
  • Application Summary: Certain benzothiazole derivatives have been synthesized and shown to exhibit potent antibacterial potential against P. aeruginosa .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles .
  • Results: The synthesized benzothiazole derivatives exhibited most potent antibacterial potential against P. aeruginosa .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: Benzothiazole derivatives have been synthesized and evaluated for their antioxidant activity .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles .
  • Results: The synthesized benzothiazole derivatives exhibited significant antioxidant activity .

Hepatoprotective Activity

  • Scientific Field: Pharmacology
  • Application Summary: Certain benzothiazole derivatives have been synthesized and shown to exhibit hepatoprotective activities .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles .
  • Results: The synthesized benzothiazole derivatives exhibited significant hepatoprotective activities .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHGOUREPPWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Reactant of Route 3
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Reactant of Route 4
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.